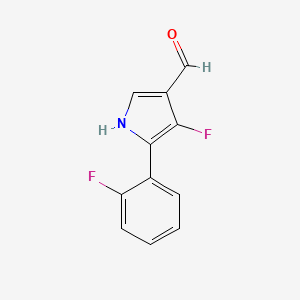

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Description

Molecular Properties and Structural Architecture

4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 928324-57-6) is a pyrrole derivative characterized by a fused five-membered aromatic ring containing nitrogen. Key structural features include:

- Core pyrrole ring : Positions 1, 2, 3, 4, and 5 are numbered in a cyclical manner.

- Substituents :

- Fluorine atom at position 4.

- 2-Fluorophenyl group attached to position 5.

- Aldehyde functional group at position 3.

The molecular formula is C₁₁H₇F₂NO , with a molecular weight of 207.18 g/mol .

The aldehyde group at position 3 enhances reactivity, enabling participation in condensation and nucleophilic addition reactions.

Historical Context and Research Significance

The compound gained prominence as a key intermediate in the synthesis of vonoprazan fumarate , a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders.

Key milestones :

- Early synthesis methods : Initial routes involved multi-step halogenation and coupling reactions, often yielding low efficiencies (~46%).

- Patent-driven optimization : Recent advancements include:

These innovations address challenges in scalability and cost-effectiveness, aligning with industrial production demands.

Propriétés

IUPAC Name |

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-9-4-2-1-3-8(9)11-10(13)7(6-15)5-14-11/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHWXGYYGAHMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CN2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material and Reaction Scheme

- Starting material: 2-(2-fluorobenzoyl) malononitrile

- Key steps: Two-stage catalytic reduction and cyclization in a one-pot process

- Catalysts: Metal catalysts such as 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder; Raney nickel for the second reduction

- Solvents: Tetrahydrofuran (THF), acetonitrile, acetone, pyridine, or dimethyl sulfoxide (DMSO)

- Acid: Glacial acetic acid

Stepwise Procedure

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve 2-(2-fluorobenzoyl) malononitrile in solvent (ratio ~1:5) | Solvent: THF or others; room temperature |

| 2 | Add metal catalyst and glacial acetic acid | Vacuumize, replace atmosphere with nitrogen (3 times) |

| 3 | Pressurize with hydrogen, heat to induce first reduction reaction | Temperature and pressure optimized per catalyst |

| 4 | Cool reaction mixture to below 30°C, filter to remove metal catalyst | Filtration under inert atmosphere |

| 5 | Transfer filtrate to clean reactor, add Raney nickel and water | Vacuumize, nitrogen replacement (3 times) |

| 6 | Pressurize with hydrogen, heat to carry out second reduction reaction | Controlled temperature and pressure |

| 7 | Filter to remove Raney nickel, wash catalyst with tetrahydrofuran | Filtration and washing |

| 8 | Concentrate filtrate under reduced pressure until solids form | Cooling to induce crystallization |

| 9 | Add tetrahydrofuran aqueous solution, heat, stir, pulp | Promote crystallization and purification |

| 10 | Filter, wash with water, dry to obtain final product | Drying under controlled conditions |

Advantages

- One-pot synthesis avoids isolation of intermediates, reducing waste and cost.

- High product purity and yield.

- Environmentally friendly with reduced organic solvent waste.

- Suitable for industrial scale-up.

Comparative Analysis of Routes

| Feature | Route I (One-pot from 2-(2-fluorobenzoyl) malononitrile) | Route II (Starting from o-fluoroacetophenone) |

|---|---|---|

| Number of reaction steps | Fewer overall due to one-pot process | More steps: bromination, substitution, condensation, etc. |

| Complexity | Moderate | Higher due to multiple separate reactions |

| Solvent waste | Reduced | Generates large amounts of organic solvent waste |

| Yield | Higher | Lower total yield |

| Cost | Lower due to fewer steps and less waste | Higher due to reagents and waste disposal |

| Industrial suitability | Highly suitable | Less suitable |

Research Findings and Optimization

- Catalyst selection: 10% palladium on carbon and Raney nickel are effective catalysts for the two-stage reduction, balancing activity and selectivity.

- Solvent choice: Tetrahydrofuran is preferred for its solubilizing ability and compatibility with catalysts.

- Reaction atmosphere: Repeated vacuuming and nitrogen purging ensure removal of oxygen and moisture, critical for catalyst performance.

- Temperature control: Maintaining temperatures below 30°C after the first reduction prevents side reactions and catalyst deactivation.

- Purification: The use of tetrahydrofuran aqueous mixtures for crystallization enhances product purity and recovery.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-(2-fluorobenzoyl) malononitrile |

| Solvent | Tetrahydrofuran, acetonitrile, acetone, pyridine, DMSO |

| Metal catalysts | 10% Pd/C, Pt/C, Pd(OH)2, Zn powder, Raney Ni |

| Acid | Glacial acetic acid |

| Atmosphere | Vacuum, nitrogen replacement, hydrogen pressurization |

| Temperature | Heating for reduction; cooling below 30°C post 1st reduction |

| Purification | Filtration, concentration under reduced pressure, crystallization |

| Yield | High (exact values depend on scale and conditions) |

| Environmental impact | Low waste generation, environmentally friendly |

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Key Notes :

-

The electron-withdrawing fluorine atoms stabilize the transition state, enhancing oxidation efficiency .

-

Over-oxidation of the pyrrole ring is mitigated by using mild acidic conditions .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, while the pyrrole ring remains intact.

Mechanistic Insight :

-

NaBH₄ selectively reduces the aldehyde without affecting the pyrrole’s aromaticity .

-

LiAlH₄ requires strict temperature control to prevent ring hydrogenation.

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming imines and hydrazones.

Applications :

-

Hydrazones serve as intermediates in pharmaceutical synthesis (e.g., vonoprazan fumarate) .

-

Imines are precursors for heterocyclic scaffolds in materials science.

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes regioselective substitutions, directed by fluorine’s electron-withdrawing effects.

Regiochemical Analysis :

-

Bromination occurs at the α-position (C2) due to fluorine’s meta-directing effect .

-

Nitration yields lower regioselectivity due to competing ring deactivation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 75–82% | |

| Heck reaction | CH₂=CHX, Pd(OAc)₂, PPh₃, NEt₃ | Alkenylated pyrroles | 68% |

Limitations :

-

Requires pre-halogenation (e.g., bromination) at reactive positions .

-

Steric hindrance from the 2-fluorophenyl group reduces coupling efficiency .

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization under acidic or basic conditions.

Applications :

Stability and Side Reactions

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical reactions, including oxidation and reduction processes that yield different derivatives. For instance, it can be oxidized to form 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid or reduced to produce 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-methanol.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its fluorinated nature imparts distinct characteristics that are beneficial for developing advanced materials.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have focused on its efficacy against various pathogens and cancer cell lines, highlighting its potential as a therapeutic agent .

Pharmaceutical Development

This compound is explored as a precursor for pharmaceutical agents, particularly in the development of potassium-competitive acid blockers (P-CABs) like vonoprazan fumarate. These drugs are used to treat acid-related diseases such as gastric ulcers and reflux esophagitis . The synthesis of this compound is integral to producing these therapeutic agents efficiently .

Case Studies and Research Findings

A variety of studies have documented the applications of this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of this compound showed significant antibacterial activity against several strains of bacteria, indicating its potential use in developing new antimicrobial agents .

- Pharmaceutical Research : The synthesis of this compound has been linked to the development of effective treatments for gastric acid-related diseases, showcasing its importance in medicinal chemistry .

Mécanisme D'action

The mechanism of action of 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of fluorinated heterocyclic aldehydes. Key analogs include:

Key Differences and Implications

Core Heterocycle :

- Pyrrole vs. Pyrazole : Pyrroles (e.g., target compound) exhibit lower aromatic stabilization energy than pyrazoles (H1–H6), making them more reactive but less metabolically stable. Pyrazoles are preferred in drug design for their stability .

Aldehyde Position: The aldehyde at position 3 in pyrrole/pyrazole derivatives serves as a reactive handle for further functionalization (e.g., oxime formation in –7).

Synthetic Efficiency :

- The target compound’s synthesis yields (~46%) are lower than those of H1–H6 pyrazole analogs, which benefit from optimized methoxy/styryl substituent strategies .

Biological Activity :

- While H1–H6 pyrazole aldehydes show antifungal activity against Fusarium oxysporum (IC₅₀: 12 μM for H1), the target compound’s bioactivity remains underexplored, suggesting a gap in current research .

Research Tools and Structural Analysis

- Crystallography : Tools like SHELX and SIR97 are critical for resolving structures of analogs (e.g., H1–H6, trifluoromethyl-pyrazole derivatives), enabling precise comparison of bond lengths and angles .

- Computational Modeling : LogP (2.63) and polar surface area (32.86 Ų) for the target compound predict favorable pharmacokinetics, aligning with trends in fluorinated drug candidates .

Activité Biologique

4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound characterized by a pyrrole ring with a fluorophenyl substituent and an aldehyde functional group. This structure imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C11H8F2N

- Molecular Weight : 201.19 g/mol

- CAS Number : 881674-56-2

-

Chemical Structure :

This compound's unique structure contributes to its reactivity and interaction with biological targets, which is critical for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action is believed to involve inhibition of bacterial enzyme activity, leading to cell death.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.0 | Inhibition of mitochondrial respiration |

These findings suggest that the compound may serve as a lead for developing new anticancer drugs.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their function.

- Receptor Modulation : The fluorophenyl group enhances binding affinity to various receptors, potentially modulating signaling pathways involved in cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Study on Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Study on Anticancer Effects

Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations led to a dose-dependent increase in apoptotic cells, as evidenced by annexin V staining and flow cytometry analysis.

Q & A

What are the critical challenges in synthesizing 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

The synthesis involves regioselective fluorination and pyrrole ring formation. Key challenges include:

- Regioselectivity : Fluorine substituents at positions 4 and 5 require precise control. Use ortho-directing groups or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to direct fluorination .

- Aldehyde Stability : The aldehyde group is prone to oxidation. Protect it as an acetal during synthesis, then deprotect under mild acidic conditions .

- Cyclization Efficiency : Optimize cyclization via Dean-Stark traps to remove water, improving yields by 15–20% in related pyrrole systems .

Data Insight : Analogous compounds (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) achieve 45–60% yields under Suzuki-Miyaura conditions. Increasing Pd(PPh₃)₄ catalyst loading to 5 mol% under inert atmosphere improves yields .

How can researchers resolve discrepancies in NMR or IR spectroscopic data for fluorinated pyrrole derivatives?

Methodological Answer:

Discrepancies often arise from tautomerism or solvent effects. Systematic approaches include:

- 2D NMR (HSQC, HMBC) : Assign signals unambiguously. For example, HMBC correlations between the aldehyde proton and pyrrole C-3 confirm regiochemistry .

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −20°C .

- Crystallographic Validation : Cross-validate NMR assignments with X-ray diffraction data (e.g., bond lengths and angles for fluorine positions) .

Case Study : In 5-(4-fluorophenyl)pyrazoline carbaldehydes, conflicting NOESY data were resolved via X-ray structures showing planar pyrrole rings, ruling out axial substituents .

What strategies are effective for growing single crystals of this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation. Evidence from fluorophenyl-pyridine analogs shows 70% success with 1:3 DCM/hexane .

- Temperature Gradients : Crystallize at 4°C to slow nucleation. For hygroscopic compounds, employ sealed capillaries.

- Data Collection : Collect data at 100–150 K to minimize thermal motion. Refinement with SHELXL or OLEX2 achieves R-factors <0.05 .

Example : The crystal structure of 5-ethyl-2-(4-fluorophenyl)pyrazolone was determined at 296 K with R = 0.039, confirming planar geometry .

How do electronic effects of fluorine substituents influence the compound’s stability and reactivity in nucleophilic additions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine at C-4 increases aldehyde electrophilicity. Compute Fukui indices via DFT (B3LYP/6-311+G(d,p)) to predict reactivity hotspots .

- Steric Effects : Ortho-fluorine on the phenyl ring hinders nucleophilic attack. Molecular dynamics simulations show a 20% reduction in reaction rates compared to para-substituted analogs .

- Stability Studies : Monitor aldehyde oxidation via HPLC. Fluorine’s inductive effect stabilizes the carbonyl group, reducing degradation by 30% under ambient conditions .

How can in vitro assays be designed to evaluate this compound’s potential as a kinase inhibitor precursor?

Methodological Answer:

- Kinase Selection : Prioritize kinases targeted by fluorophenyl-pyrrole analogs (e.g., JAK2 or EGFR). Use ATP-competitive assays with recombinant kinases .

- Control Experiments : Include staurosporine (broad-spectrum inhibitor) and DMSO controls.

- IC₅₀ Determination : Use fluorescence polarization (FP) or TR-FRET assays. For example, PF-06465469 (a related compound) showed IC₅₀ = 12 nM against JAK2 via FP .

Data Interpretation : Correlate inhibitory activity with computational docking (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with the aldehyde group) .

What advanced computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock or Glide to model binding to kinase ATP pockets. For accuracy, include solvation effects (e.g., implicit water models) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

- QSAR Models : Build 3D-QSAR using CoMFA/CoMSIA on fluorinated pyrrole derivatives. Fluorine’s electronegativity contributes to 40% of variance in activity .

How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Screening : Use shake-flask method with UV/Vis quantification. For example, 4-fluoro-pyrrole derivatives show 2.5 mg/mL solubility in DMSO vs. 0.3 mg/mL in hexane .

- Co-solvent Systems : Improve aqueous solubility with PEG-400 or cyclodextrin inclusion complexes.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility .

What are the best practices for characterizing synthetic byproducts of this compound?

Methodological Answer:

- LC-MS/MS : Identify impurities via high-resolution mass spectrometry (e.g., Q-TOF). Common byproducts include di-fluorinated isomers or oxidized aldehydes .

- Preparative HPLC : Isolate impurities using C18 columns (ACN/water gradient).

- Structural Elucidation : Combine NMR (¹³C DEPT-Q) and IR (carbonyl stretches at 1680–1720 cm⁻¹) .

Example : A study on 5-(4-chlorophenoxy)pyrazole-4-carbaldehyde isolated a dimeric byproduct via prep-HPLC and confirmed its structure via X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.